1-(4-Methoxy-1H-indol-3-YL)propan-2-one
Description
1-(4-Methoxy-1H-indol-3-yl)propan-2-one is a substituted indole derivative featuring a propan-2-one (acetone) moiety at the 3-position of the indole ring and a methoxy group at the 4-position.
The compound’s indole core is a common scaffold in medicinal chemistry, often associated with receptor binding and enzyme inhibition activities .
Properties
IUPAC Name |
1-(4-methoxy-1H-indol-3-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)6-9-7-13-10-4-3-5-11(15-2)12(9)10/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQULLLIRFJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-1H-indol-3-yl)propan-2-one can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent functionalization introduces the methoxy group and the propan-2-one moiety.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Methoxy-1H-indol-3-yl)propan-2-one may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-1H-indol-3-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution reactions often involve halogenating agents or strong bases.
Major Products Formed:
Oxidation products include various oxo-indole derivatives.
Reduction products may include indole derivatives with reduced carbonyl groups.
Substitution products can feature a wide range of functionalized indole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: Indole derivatives are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxy-1H-indol-3-yl)propan-2-one exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The molecular pathways involved can include inhibition of specific signaling pathways or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 1-(4-methoxy-1H-indol-3-yl)propan-2-one, focusing on synthesis, properties, and biological activities:
Key Comparison Points
In contrast, 1,3-di(1H-indol-3-yl)propan-2-one lacks methoxy groups but achieves AHR agonism through dual indole interactions .
Biological Activity Anti-HIV Activity: Compound 12 () demonstrates that 4-methoxyindol-3-yl derivatives can exhibit antiviral effects, though activity depends on additional functional groups (e.g., hydroxyfuranone). Receptor Binding: The 4-methoxyindol-3-yl motif is critical in dopamine D2 receptor antagonists (e.g., ), suggesting the target compound could be optimized for neurological applications.
Synthetic Accessibility Palladium-catalyzed methods dominate the synthesis of indole-propanone derivatives (e.g., ), but yields and purity vary with substituents. For instance, 1-(3-methyl-1H-indol-2-yl)propan-1-one required multiple optimizations to achieve high purity , whereas domino reactions offer streamlined pathways for complex analogs .
Physicochemical Properties
- Methoxy groups generally improve solubility in polar solvents compared to alkyl or halogen substituents. This property is advantageous for drug delivery but may require balancing with lipophilicity for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
